Molecular Weight Differential: 3-Fluoro-5-(pentafluorosulfur)bromobenzene vs. 3-Bromophenylsulfur Pentafluoride (CAS 672-30-0)
3-Fluoro-5-(pentafluorosulfur)bromobenzene (C₆H₃BrF₆S) possesses a molecular weight of 301.05 g/mol, which is 17.99 g/mol higher than that of 3-bromophenylsulfur pentafluoride (C₆H₄BrF₅S, 283.06 g/mol) . This 6.4% increase in molecular mass arises solely from the substitution of a hydrogen atom with a fluorine atom at the meta position relative to the SF₅ group. In drug discovery campaigns, even modest increases in molecular weight can significantly influence pharmacokinetic parameters, including volume of distribution and clearance rates, thereby altering the overall drug-likeness profile of lead compounds derived from this building block [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 301.05 g/mol |
| Comparator Or Baseline | 3-Bromophenylsulfur pentafluoride (CAS 672-30-0): 283.06 g/mol |
| Quantified Difference | 17.99 g/mol (6.4% increase) |
| Conditions | Calculated from molecular formula (C₆H₃BrF₆S vs. C₆H₄BrF₅S) |
Why This Matters
This quantifiable difference in molecular weight directly impacts the physicochemical property space of derived compounds, making 3-fluoro-5-(pentafluorosulfur)bromobenzene a distinct tool for exploring structure-activity relationships where fine-tuning of molecular mass is critical for optimizing pharmacokinetics or target engagement.
- [1] Leeson, P. D.; Springthorpe, B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nat. Rev. Drug Discov. 2007, 6 (11), 881–890. View Source
